molecular formula C9H15ClFNO3 B2726108 Methyl (3aR,7aR)-7a-fluoro-1,2,3,4,6,7-hexahydropyrano[3,4-c]pyrrole-3a-carboxylate;hydrochloride CAS No. 2377004-15-2

Methyl (3aR,7aR)-7a-fluoro-1,2,3,4,6,7-hexahydropyrano[3,4-c]pyrrole-3a-carboxylate;hydrochloride

Cat. No.: B2726108
CAS No.: 2377004-15-2
M. Wt: 239.67
InChI Key: BOWWTFLXXOMGTB-RJUBDTSPSA-N
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Description

“Methyl (3aR,7aR)-7a-fluoro-1,2,3,4,6,7-hexahydropyrano[3,4-c]pyrrole-3a-carboxylate;hydrochloride” is a chemical compound. It is a derivative of pyrrole, a heterocyclic aromatic organic compound . The compound is stored at normal temperature and has a physical form of liquid .


Synthesis Analysis

The synthesis of pyrrole derivatives involves various methods. One common method is the Paal-Knorr Pyrrole Synthesis, which involves the condensation of primary diols and amines . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The InChI code for this compound is 1S/C9H15NO3/c1-12-8 (11)9-2-3-13-5-7 (9)4-10-6-9/h7,10H,2-6H2,1H3/t7-,9+/m0/s1 .


Chemical Reactions Analysis

Pyrrole and its derivatives are known to undergo a variety of chemical reactions. For instance, they can undergo N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride to give substituted pyrroles . They can also undergo Michael addition with electrophilic olefins to afford N-alkylpyrroles .


Physical and Chemical Properties Analysis

The compound is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility would require further experimental data.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthetic Pathways and Physicochemical Properties : Research has led to the synthesis of compounds with significant physicochemical and pharmacological properties, such as potassium-competitive acid blockers (P-CABs). These compounds are developed through synthetic pathways that include Claisen rearrangement/cross-metathesis reactions or the reduction of prochiral ketones. The influence of substituents on biological activity and physicochemical properties has been a focus, showing that certain modifications can improve in vivo activity and desirable physicochemical characteristics (Palmer et al., 2007).

  • Crystal and Molecular Structure : Studies on the crystal and molecular structure of related compounds have been conducted. For instance, the cycloaddition reactions of certain pyrrole derivatives with alkenes have been explored, leading to compounds whose structures were confirmed by X-ray analysis (Bubnov et al., 2015).

Biological Activity and Applications

  • Antibacterial Agents : Research into pyridonecarboxylic acids has yielded compounds with promising antibacterial activities. The development of these compounds involves synthesizing analogs with various substituents, demonstrating the potential for creating effective antibacterial agents (Egawa et al., 1984).

  • Anticancer and Antitumor Activity : The synthesis and biological activity of polymers derived from methyl 3,4-dihydro-2H-pyran-2-carboxylate have been explored. These studies have shown that such polymers can exhibit significant in vitro biological activity, including antitumor properties (Han et al., 1990).

  • Dual Inhibitors for Cancer Therapy : A novel compound designed as a potent dual inhibitor of thymidylate synthase (TS) and dihydrofolate reductase (DHFR) showcases the innovative approach towards creating antitumor agents. The compound's synthesis and molecular structure, including X-ray crystal analysis, underline its potential in cancer therapy (Gangjee et al., 2000).

Mechanism of Action

The mechanism of action of pyrrole derivatives depends on their specific structure and the biological system they interact with. Pyrrole-containing analogs are considered as a potential source of biologically active compounds that possess a diverse nature of activities .

Future Directions

The future directions for research on this compound could involve exploring its potential biological activities and therapeutic applications, given the diverse nature of activities possessed by pyrrole-containing compounds . Further studies could also focus on optimizing its synthesis and characterizing its physical and chemical properties in more detail.

Properties

IUPAC Name

methyl (3aR,7aR)-7a-fluoro-1,2,3,4,6,7-hexahydropyrano[3,4-c]pyrrole-3a-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14FNO3.ClH/c1-13-7(12)8-4-11-5-9(8,10)2-3-14-6-8;/h11H,2-6H2,1H3;1H/t8-,9+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOWWTFLXXOMGTB-RJUBDTSPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CNCC1(CCOC2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@]12CNC[C@]1(CCOC2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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